molecular formula C27H20NOP B14492602 Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]- CAS No. 63072-15-1

Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]-

Katalognummer: B14492602
CAS-Nummer: 63072-15-1
Molekulargewicht: 405.4 g/mol
InChI-Schlüssel: YEINFKMTJUPGMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]- is a chemical compound known for its unique structure and properties. It is an aromatic compound with a nitrile group and a triphenylphosphoranylidene moiety, making it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]- typically involves the reaction of benzonitrile with triphenylphosphine and an appropriate acylating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]- exerts its effects involves interactions with various molecular targets and pathways. The triphenylphosphoranylidene moiety can participate in coordination with metal ions, while the nitrile group can undergo nucleophilic attack, leading to various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.

    4-Acetylbenzonitrile: Similar structure but lacks the triphenylphosphoranylidene moiety.

    Triphenylphosphine: Contains the triphenylphosphoranylidene group but lacks the nitrile functionality.

Eigenschaften

CAS-Nummer

63072-15-1

Molekularformel

C27H20NOP

Molekulargewicht

405.4 g/mol

IUPAC-Name

4-[2-(triphenyl-λ5-phosphanylidene)acetyl]benzonitrile

InChI

InChI=1S/C27H20NOP/c28-20-22-16-18-23(19-17-22)27(29)21-30(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-19,21H

InChI-Schlüssel

YEINFKMTJUPGMB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(=CC(=O)C2=CC=C(C=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.